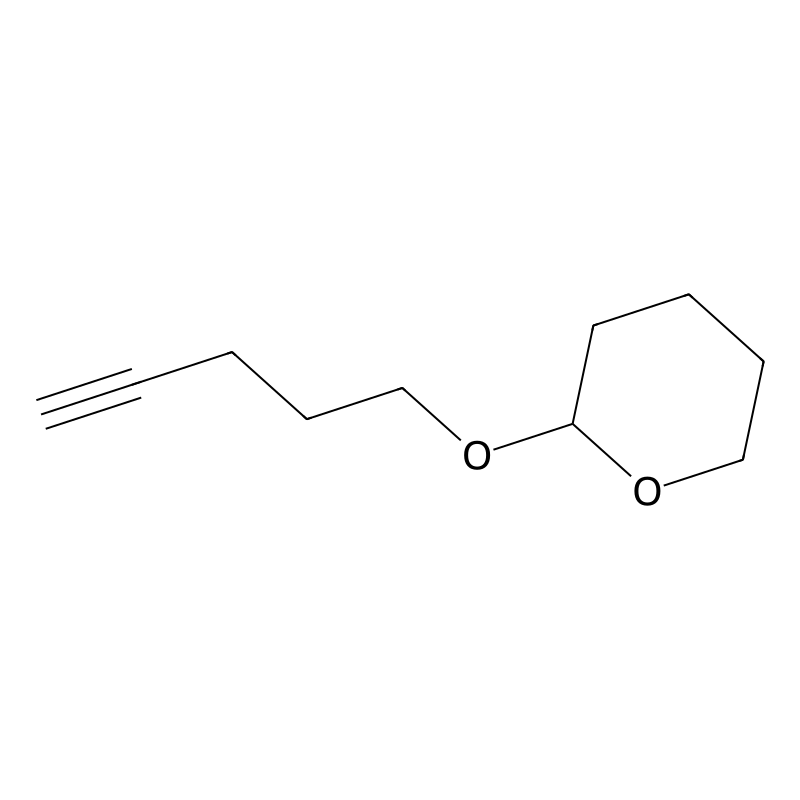2-(4-Pentynyloxy)tetrahydro-2H-pyran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential applications based on structure
The presence of the tetrahydropyran ring suggests potential applications in medicinal chemistry. Tetrahydropyran rings are found in various biologically active molecules, including some anticonvulsants and calcium channel blockers []. The alkyne functionality (C≡CH) could be a reactive site for further chemical modifications, allowing the creation of more complex molecules with desired properties.Availability for research
2-(4-Pentynyloxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which consists of a tetrahydropyran ring substituted with a pentynyl ether group. This compound has garnered attention in organic synthesis due to its potential as a building block for more complex molecules and its application in various
- Nucleophilic Substitution Reactions: The ether group can undergo nucleophilic substitution, making it useful for synthesizing various derivatives.
- Cycloaddition Reactions: This compound can engage in cycloaddition reactions, which are fundamental in constructing cyclic structures in organic chemistry .
- Rearrangement Reactions: Under certain conditions, it may also participate in rearrangement reactions that alter the connectivity of atoms within the molecule.
The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran can be achieved through various methods:
- Etherification: One common approach involves the reaction of tetrahydro-2H-pyran with 4-pentyne, facilitated by acid catalysis to form the ether linkage.
- Alkylation Reactions: Another method includes alkylating tetrahydro-2H-pyran using appropriate alkyl halides or sulfonates under basic conditions.
- Multi-step Synthesis: In some cases, multi-step synthetic routes are employed to introduce functional groups sequentially, enhancing the complexity and functionality of the final product .
The applications of 2-(4-Pentynyloxy)tetrahydro-2H-pyran span several fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, particularly those with biological activity.
- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications, especially in antifungal and antibacterial drug development.
- Material Science: The compound may find utility in developing new materials with specific properties due to its unique structural features.
Interaction studies involving 2-(4-Pentynyloxy)tetrahydro-2H-pyran focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the compound's role in larger synthetic pathways and its potential interactions with biological systems. Understanding these interactions is crucial for predicting behavior in biological assays and chemical environments.
Several compounds share structural similarities with 2-(4-Pentynyloxy)tetrahydro-2H-pyran. Here are some notable examples:
The uniqueness of 2-(4-Pentynyloxy)tetrahydro-2H-pyran lies in its specific pentynyl substitution, which enhances its reactivity and potential applications compared to other similar compounds. This distinct feature positions it as a valuable intermediate in organic synthesis and pharmaceutical development.








